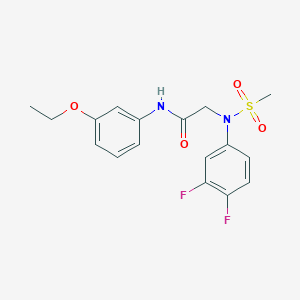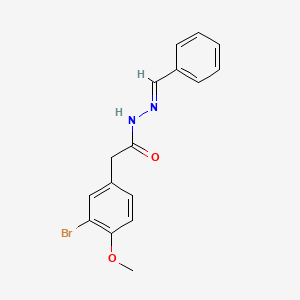![molecular formula C26H28N2O2 B4550117 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide](/img/structure/B4550117.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide
Descripción general
Descripción
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H28N2O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.215078140 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens and their derivatives, structurally related to the query compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in cosmetics, pharmaceuticals, and food products, exhibit weak endocrine-disrupting capabilities. Their ubiquity in surface water and sediments highlights the continuous introduction into the environment through consumption and disposal of paraben-based products. Advanced analytical techniques have identified the presence of chlorinated parabens in various water bodies, raising concerns about their stability and potential toxicity (Haman et al., 2015).
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs) are utilized across various industries to inhibit oxidative reactions and prolong shelf life. Investigations into SPAs, such as butylated hydroxytoluene (BHT), have uncovered their widespread environmental occurrence and human exposure. The transformation products of these antioxidants have been detected in human tissues and environmental matrices, indicating potential bioaccumulation and toxicity concerns. Research calls for further exploration into the environmental behaviors, human exposure pathways, and toxic effects of SPAs and their transformation products (Liu & Mabury, 2020).
Environmental and Toxicological Perspectives
The extensive use of triclosan , a chlorinated compound with antibacterial properties, has led to its detection in various environmental compartments. Due to its hydrophobic nature, triclosan accumulates in fatty tissues, leading to bioaccumulation in aquatic organisms and humans. Its transformation into more toxic and persistent compounds, such as chlorinated phenols and dioxins, underlines the need for comprehensive studies to evaluate its environmental impact and health risks (Bedoux et al., 2012).
Pharmacological Activities and Toxicity of Natural Compounds
Research into natural compounds and their analogs, such as 2,4-Di-tert-butylphenol, has revealed significant bioactivities, including antimicrobial and antioxidant effects. These studies underscore the potential of natural and synthetic compounds in developing new therapeutic agents. However, the toxicity and environmental persistence of these compounds necessitate careful consideration in their application and disposal (Zhao et al., 2020).
Propiedades
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17-14-18(2)16-20(15-17)25(30)28-23-12-10-22(11-13-23)27-24(29)19-6-8-21(9-7-19)26(3,4)5/h6-16H,1-5H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGKTXLCSOFLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4550034.png)

![Methyl {[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B4550052.png)
![4-[1-(4-chloropyrazol-1-yl)ethyl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4550054.png)
![[1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4550058.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4550079.png)


![tert-butyl 2-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4550096.png)

![N-[(4-butoxyphenyl)acetyl]glycylglycine](/img/structure/B4550110.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B4550120.png)
methanone](/img/structure/B4550128.png)
